molecular formula C6H7F5O3S B2542122 2-cyclopropyl-2,2-difluoroethyltrifluoromethanesulfonate CAS No. 2260710-54-9

2-cyclopropyl-2,2-difluoroethyltrifluoromethanesulfonate

Cat. No.: B2542122
CAS No.: 2260710-54-9
M. Wt: 254.17
InChI Key: CARCPUXSCWAACE-UHFFFAOYSA-N
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Description

2-cyclopropyl-2,2-difluoroethyltrifluoromethanesulfonate is a chemical compound with the molecular formula C6H7F5O3S. It is known for its unique structure, which includes a cyclopropyl group, two difluoroethyl groups, and a trifluoromethanesulfonate group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-2,2-difluoroethyltrifluoromethanesulfonate typically involves the reaction of 2-cyclopropyl-2,2-difluoroethanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions and in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction is usually performed at low temperatures to prevent decomposition of the reactants and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-2,2-difluoroethyltrifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield the corresponding amine derivative, while oxidation might produce a carbonyl compound .

Mechanism of Action

The mechanism of action of 2-cyclopropyl-2,2-difluoroethyltrifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which acts as a leaving group in nucleophilic substitution reactions. The cyclopropyl and difluoroethyl groups can stabilize the transition state, facilitating the reaction. The molecular targets and pathways involved depend on the specific reaction and the nucleophile or reagent used .

Comparison with Similar Compounds

Similar Compounds

    2,2-difluoroethyl trifluoromethanesulfonate: This compound has a similar structure but lacks the cyclopropyl group.

    2,2,2-trifluoroethyl trifluoromethanesulfonate: This compound has three fluorine atoms on the ethyl group instead of two.

Uniqueness

2-cyclopropyl-2,2-difluoroethyltrifluoromethanesulfonate is unique due to the presence of the cyclopropyl group, which can influence the reactivity and stability of the compound. The combination of the cyclopropyl and difluoroethyl groups provides a unique steric and electronic environment that can be advantageous in certain chemical reactions .

Properties

IUPAC Name

(2-cyclopropyl-2,2-difluoroethyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F5O3S/c7-5(8,4-1-2-4)3-14-15(12,13)6(9,10)11/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARCPUXSCWAACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(COS(=O)(=O)C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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